molecular formula C6H6BrN B113479 5-Bromo-2-methylpyridine CAS No. 3430-13-5

5-Bromo-2-methylpyridine

Cat. No. B113479
CAS RN: 3430-13-5
M. Wt: 172.02 g/mol
InChI Key: OFKWIQJLYCKDNY-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridine is a light brown solid . It is used for the preparation of [[(triazolylmethyl)pyridyl]phenyl]tetrazoles and related compounds as cardiovascular agents . It is also used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of 5-Bromo-2-methylpyridine involves the use of commercially available 5-Bromo-2-methylpyridin-3-amine via the Suzuki Cross-Coupling Reaction . Another method involves the use of reduced iron powder, glacial acetic acid, ethanol, and 5-bromo-2-nitro iso methyl nicotinate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylpyridine is planar. The bromine atom is displaced by 0.103 (3) Å . The molecule lies on a crystallographic plane of symmetry, with a half molecule present in the asymmetric unit .


Chemical Reactions Analysis

5-Bromo-2-methylpyridine is a useful precursor for the formation of bi-pyridine and terpyridine ligands . It is also involved in the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .


Physical And Chemical Properties Analysis

5-Bromo-2-methylpyridine is a light brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

5-Bromo-2-methylpyridine has been utilized in the efficient synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives have potential applications in chiral dopants for liquid crystals and show varied biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Reinvestigation of Synthesis Methods

The compound has been involved in the reinvestigation of the synthesis of 5-arylamino-2-picolines, providing insights into the modification of previously reported synthetic methods and confirming structural aspects of related compounds (Peterson & Tolman, 1977).

Supramolecular Complex Studies

5-Bromo-2-methylpyridine derivatives have been studied in the context of supramolecular complexes. These studies involve examining the rotational barriers in chiral palladium(II) and platinum(II) bis(phosphane) complexes, which are significant for understanding the dynamics of noncovalent supramolecular complexes (Fuss et al., 1999).

Electrocatalytic Carboxylation

An interesting application of 5-Bromo-2-methylpyridine is in the field of electrocatalysis, where it has been used for the electrocatalytic carboxylation with CO2 in an ionic liquid. This process provides a pathway to synthesize 6-aminonicotinic acid, showcasing the potential of 5-Bromo-2-methylpyridine in green chemistry and CO2 utilization (Feng et al., 2010).

Bromination Studies

The bromination of methylpyridines, including 5-Bromo-2-methylpyridine, in fuming sulfuric acid has been a subject of study. These investigations have provided valuable information on the formation of bromo derivatives in the pyridine nucleus, important for understanding the reactivity and potential synthetic applications of these compounds (Does & Hertog, 2010).

Large-Scale Synthesis and Safety Studies

Significant research has been conducted on the large-scale synthesis of 5-Bromo-2-nitropyridine, derived from 5-Bromo-2-methylpyridine. This includes studies on the optimization of synthesis processes and crucial safety evaluations related to the handling of hydrogen peroxide oxidations, highlighting the compound's industrial relevance (Agosti et al., 2017).

Safety And Hazards

When handling 5-Bromo-2-methylpyridine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Future Directions

5-Bromo-2-methylpyridine has been used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

5-bromo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWIQJLYCKDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360871
Record name 5-Bromo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylpyridine

CAS RN

3430-13-5
Record name 5-Bromo-2-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
G Ahmad, N Rasool, HM Ikram, S Gul Khan… - Molecules, 2017 - mdpi.com
… 5-bromo-2-methylpyridine-3-yl]acetamide (3) as the starting material for these Suzuki coupling reactions. This particular amide (N-[5-bromo-2-methylpyridine… -[5-bromo-2-methylpyridine-…
Number of citations: 25 www.mdpi.com
JW Tilley, S Zawoiski - The Journal of Organic Chemistry, 1988 - ACS Publications
2, 5-Dibromopyridine has been found to undergo a regioselective palladium-catalyzed coupling reaction with terminal acetylenes and arylzinc halides to give the corresponding 2-…
Number of citations: 160 pubs.acs.org
LH Peterson, RL Tolman - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
… Displacement of bromide by anlhranilic acid from 5-bromo-2-methylpyridine and … 5-Bromo-2-methylpyridine (I) crystallized well from a mixture of I and II stored at 0 for several days. …
Number of citations: 3 onlinelibrary.wiley.com
BN Liu, SG Tang, HY Li, YM Xu, C Guo - … Crystallographica Section E …, 2008 - scripts.iucr.org
(IUCr) 5-Bromo-2-methylpyridine N-oxide … For the preparation of the title compound, 5-bromo-2-methylpyridine (80 g, 462 mmol) was suspended in glacial acetic acid (300 ml), aqueous hydrogen …
Number of citations: 10 scripts.iucr.org
R Thapa - 2010 - rave.ohiolink.edu
During a literature review some curious inconsistencies in the free radical bromination of picolines were noted. To achieve a better understanding of the mechanisms and …
Number of citations: 2 rave.ohiolink.edu
RJ Chambers, A Marfat - Synthetic communications, 1997 - Taylor & Francis
… pyridine, from which the requisite 5-bromo-2-methylpyridine can be isolated in a 45% yield'. Alternatively, 5-bromo-pyridine-2-carboxylic acid methyl ester 2 can be prepared from 2-…
Number of citations: 36 www.tandfonline.com
L Van der Does, HJ Den Hertog - Recueil des Travaux …, 1972 - Wiley Online Library
The action of potassium amide in liquid ammonia on several methyl substituted 3‐ and 4‐bromo(chloro)pyridines, of 5‐bromo‐2‐t‐butylpyridine and of 3‐bromo (chloro) and 4‐bromo(…
Number of citations: 14 onlinelibrary.wiley.com
Y Li, M Plesescu, SR Prakash - Journal of Labelled Compounds …, 2006 - Wiley Online Library
… remove most of the 5-bromo-2-methylpyridine and further purified chromatographically to obtain 3-bromo-2-methylpyridine (2A). Cyanation of 3-bromo-2-methylpyridine (2) with KCN …
MJ Fray, AT Gillmore, MS Glossop… - … Process Research & …, 2010 - ACS Publications
… Oxidation of 6-acetamido-5-bromo-2-methylpyridine by permanganate to give the corresponding carboxylic acid derivative was improved by adding potassium dihydrogen phosphate, …
Number of citations: 24 pubs.acs.org
PD Leeson, JC Emmett - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
… 5-bromo-2-methylpyridine (12) underwent selective halogenlithium exchange at - 100 "C to give compound (16) without deprotonation of the 2-methyl group. The lithio derivative (16), …
Number of citations: 19 pubs.rsc.org

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